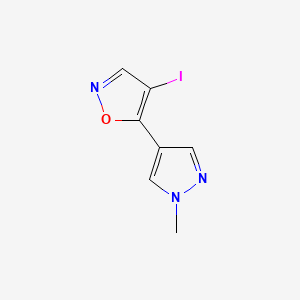
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of the sulfonyl chloride group makes it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
The synthesis of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid (ClSO3H). The process is carried out under controlled conditions to ensure high yields and purity . The general method involves adding ClSO3H to the pyrazole derivative at low temperatures, followed by heating to complete the reaction . Industrial production methods often employ similar techniques but on a larger scale, with additional purification steps to meet regulatory standards .
Análisis De Reacciones Químicas
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrazole derivatives generally exhibit reactivity towards oxidizing and reducing agents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-1H-pyrazole-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives . These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparación Con Compuestos Similares
1-Isobutyl-1H-pyrazole-3-sulfonyl chloride can be compared to other sulfonyl chlorides and pyrazole derivatives:
Propiedades
Número CAS |
1354706-16-3 |
|---|---|
Fórmula molecular |
C7H11ClN2O2S |
Peso molecular |
222.69 |
Nombre IUPAC |
1-(2-methylpropyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)5-10-4-3-7(9-10)13(8,11)12/h3-4,6H,5H2,1-2H3 |
Clave InChI |
RDNAMJDVKDXLGD-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
SMILES canónico |
CC(C)CN1C=CC(=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate](/img/structure/B3047111.png)
![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)











